Natural Red 25
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Overview
Description
Natural Red 25, also known as laccaic acid, is a natural dye derived from the resin of the lac insect, Kerria lacca. This compound is widely used in various industries due to its vibrant red color and natural origin. It is commonly used in food products, cosmetics, and as a biological stain in microscopy .
Scientific Research Applications
Natural Red 25 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox reactions.
Biology: Employed as a biological stain for microscopy to highlight cellular structures.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in food coloring, cosmetics, and textile dyeing
Mechanism of Action
Target of Action
Natural Red 25, also known as Prodigiosin , is a red pigment produced by Serratia marcescens . It has been found to possess inherent anticancer characteristics, showing interesting antitumor activities in different cancers such as breast and gastric cancers . The primary targets of this compound are various immune cells in the tumor microenvironment (TME), such as T and B lymphocytes, tumor-associated macrophages (TAMs), natural killer (NK) cells, tumor-associated dendritic cells (TADCs), and myeloid-derived suppressor cells (MDSCs) .
Mode of Action
The mode of action of this compound involves modulating and reprogramming the metabolism of the various immune cells in the TME . By interacting with these cells, it can potentially introduce itself as an immunomodulator in cancer therapy . This interaction leads to changes in the immune response, which can have a significant impact on the progression of cancer.
Biochemical Pathways
It is known that it affects the metabolism of various immune cells in the tme . This can lead to downstream effects such as changes in immune response and potential antitumor activities.
Result of Action
The result of this compound’s action is its potential antitumor activities in different cancers . By modulating and reprogramming the metabolism of various immune cells in the TME, it can potentially alter the immune response and inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Natural Red 25 is primarily extracted from the resin of the lac insect. The extraction process involves dissolving the resin in an alkaline solution, followed by acidification to precipitate the dye. The dye is then purified through filtration and recrystallization .
Industrial Production Methods: In industrial settings, the extraction process is scaled up using large reactors and continuous processing techniques. The resin is dissolved in a sodium hydroxide solution, and the dye is precipitated using hydrochloric acid. The precipitated dye is then washed, dried, and ground into a fine powder for commercial use .
Chemical Reactions Analysis
Types of Reactions: Natural Red 25 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can alter the color intensity of the dye.
Substitution: Substitution reactions can introduce different functional groups, modifying the dye’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or zinc in acidic conditions.
Substitution: Various organic reagents under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Formation of quinonoid structures.
Reduction: Formation of leuco compounds.
Substitution: Formation of derivatives with altered solubility and color properties.
Comparison with Similar Compounds
Natural Red 25 is unique due to its natural origin and vibrant color. Similar compounds include:
Carotenoids: Naturally occurring pigments with antioxidant properties.
Anthocyanins: Water-soluble pigments found in plants, known for their health benefits.
Betacyanins: Red pigments found in certain plants, used as natural colorants
This compound stands out due to its specific extraction from lac resin and its extensive use in various applications, making it a versatile and valuable compound in both scientific research and industry.
Properties
IUPAC Name |
7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO12.C25H17NO13.C24H16O12.C16H10O7/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32;26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30;25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29;1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39);1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39);1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36);2-4,17-19H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZUCVGMNQGGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O.CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O.C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O.C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H62N2O44 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1887.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-93-6 |
Source
|
Record name | C.I. Natural Red 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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